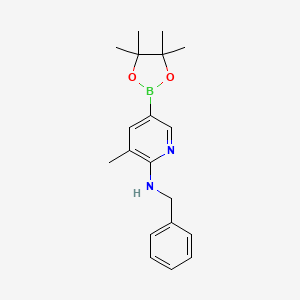

N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-Benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (C₁₈H₂₃BN₂O₂, MW: 310.206) is an organoboron compound featuring a pyridine core substituted with a benzylamine group at position 2, a methyl group at position 3, and a pinacol boronate ester at position 5 . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN2O2/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)13-22-17(14)21-12-15-9-7-6-8-10-15/h6-11,13H,12H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFXRJOEPFYKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structure and Composition

The molecular formula of N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is with a molecular weight of approximately 387.30 g/mol. The compound features a pyridine ring substituted with a benzyl group and a dioxaborolane moiety, which contributes to its reactivity and solubility properties.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance:

- Case Study : A study on related compounds demonstrated inhibition of cancer cell proliferation in human breast and prostate cancer cell lines through apoptosis induction mechanisms. The presence of the dioxaborolane group was crucial for enhancing bioactivity against cancer cells .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disease treatments.

- Case Study : In vitro studies have shown that derivatives can reduce oxidative stress in neuronal cells, potentially offering protective effects against conditions like Alzheimer's disease .

Material Science

The unique properties of N-benzyl derivatives make them suitable for applications in material science.

Polymer Chemistry

N-benzyl derivatives are used as intermediates in synthesizing advanced polymers with specific mechanical and thermal properties.

- Application Example : The incorporation of the dioxaborolane moiety into polymer backbones has been shown to enhance thermal stability and mechanical strength .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis processes.

Cross-Coupling Reactions

N-benzyl derivatives are utilized in Suzuki-Miyaura cross-coupling reactions due to their boron-containing structures.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Substituent Variations on the Pyridine Ring

Reactivity and Stability Insights

Biological Activity

N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The molecular formula of this compound is with a molecular weight of approximately 387.30 g/mol. The compound contains a pyridine ring substituted with a benzyl group and a dioxaborolane moiety, which contributes to its unique chemical behavior and biological interactions .

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane group suggests potential inhibitory effects on certain enzymes. Dioxaborolanes have been shown to interact with nucleophiles in biological systems, potentially affecting enzyme function .

- Antiparasitic Activity : Analogous compounds have demonstrated antiparasitic properties. For instance, modifications in the pyridine structure have been linked to enhanced potency against drug-resistant parasites . The specific activity of this compound against various pathogens remains to be fully characterized.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antiparasitic Studies : A study evaluating dihydroquinazolinone analogs found that structural modifications significantly impacted their efficacy against parasites. It was noted that specific substitutions could enhance potency while maintaining favorable pharmacokinetic properties .

- Metabolic Stability : Research into the metabolic stability of related compounds indicated that certain structural features could lead to improved solubility and reduced clearance rates in human liver microsomes. This suggests that this compound may also benefit from similar modifications for enhanced bioavailability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium- or nickel-catalyzed Suzuki-Miyaura couplings with aryl halides.

Key Observations :

-

The pyridine ring’s electronic environment influences coupling efficiency. Electron-withdrawing groups (e.g., methyl at C3) enhance stability of intermediates .

-

Nickel catalysts show higher tolerance for steric hindrance compared to palladium systems .

Functional Group Transformations

The benzylamine and methyl substituents undergo selective modifications:

Amine Alkylation

-

Reaction with alkyl halides (e.g., allyl bromide) under basic conditions (LHMDS, THF, –78°C) yields N-alkyl derivatives. Diastereoselectivity ranges from 2:1 to >20:1 depending on steric demand .

Boron Masking/Deprotection

-

Acidic hydrolysis (HCl/EtOH) removes the pinacol boronate group, generating the boronic acid derivative, which is unstable but reactive in situ .

Oxidative and Reductive Pathways

-

Oxidation : Treatment with OsO₄/NaIO₄ converts alkenes (if present) to aldehydes, enabling further functionalization .

-

Reduction : Hydrogenation (Pd/C, H₂) reduces unsaturated bonds while preserving the boronate group .

Stability and Handling

-

Storage : Stable under inert gas (N₂/Ar) at –20°C for >6 months .

-

Decomposition : Prolonged exposure to moisture or strong acids leads to boronate hydrolysis (t₁/₂: 48 h in aqueous pH 7.4).

Synthetic Limitations

Preparation Methods

Starting Materials and Key Intermediates

- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate : This boronic ester intermediate is pivotal for the introduction of the boronate moiety.

- Aryl halides (e.g., methyl 4-bromobenzoate) : Used for palladium-catalyzed cross-coupling to install aryl substituents.

- Catalysts : Various palladium catalysts such as Pd(dppf)Cl₂·DCM and PdXPhosG2 are employed.

- Bases : Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and others serve as bases in the coupling reactions.

- Hydrogen sources : Ammonium formate or triethylsilane for reductive steps.

General Procedure A: Catalyst and Reaction Condition Optimization

- Reactions are conducted in oven-dried glassware under nitrogen atmosphere.

- A mixture of the boronic ester intermediate, catalyst, base, and aryl halide is stirred in a solvent system of 1,4-dioxane and water at elevated temperatures (~80 °C) for 4 hours.

- Post-coupling, a hydrogen source is added, and the reaction is stirred at room temperature for 16 hours to complete reductive transformations.

- The crude product is isolated by filtration and solvent removal, followed by analysis via ^1H NMR to determine conversion and selectivity.

| Entry | Catalyst (mol%) | Hydrogen Source | Base | Selectivity (10:9 ratio) |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂·DCM (6) | H₂ (balloon) | K₂CO₃ | 100:0 |

| 2 | Pd(dppf)Cl₂·DCM (6) | Et₃SiH (3 eq.) | K₂CO₃ | 74:26 |

| 3 | Pd(dppf)Cl₂·DCM (10) | Et₃SiH (3 eq.) | K₂CO₃ | 39:61 |

| 4 | PdXPhosG2 (10) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 28:72 |

| 5 | PdXPhosG2 (10) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 80:20 |

| 6 | PdXPhosG2 (12) | NH₄HCO₂ (10 eq.) | K₂PO₄ | 100:0 |

This table illustrates the optimization of catalyst, base, and hydrogen source to maximize selectivity for the desired product.

General Procedure B: Substrate Scope and Coupling

- The boronic ester/acid (0.25 mmol) is combined with PdXPhosG2 (1 mol%), 10% Pd/C, K₃PO₄ (3 equiv.), and an aryl halide (0.25 mmol).

- The mixture is purged with nitrogen, then 1,4-dioxane and water are added.

- Stirring is performed at 80 °C for 4 hours.

- Ammonium formate in methanol is added, and the reaction is stirred at room temperature for 16 hours.

- The reaction mixture is filtered and concentrated before purification.

General Procedure C: Wax Capsule Method

- A wax capsule containing ammonium formate is prepared by encapsulating ammonium formate in paraffin wax.

- The reaction components are combined in a boiling tube with the wax capsule, solvents, and catalysts.

- The mixture is stirred at 65 °C for 16 hours.

- Filtration and concentration yield the crude product for purification.

This wax capsule approach provides a convenient and controlled release of the hydrogen source during reductive steps.

Reaction Conversion and Yields Data

An array synthesis was conducted to evaluate conversion rates for various boronic ester and aryl halide combinations under optimized conditions. Conversion was determined by ^1H NMR using 1,4-dinitrobenzene as an internal standard.

| Entry | Boronic Ester (mg) | Aryl Halide (mg or µL) | Conversion (%) |

|---|---|---|---|

| 1 | 39 | 26 | 98 |

| 2 | 39 | 16 | Quantitative |

| 3 | 39 | 16 | 94 |

| 4 | 39 | 12 | 79 |

| 5 | 39 | 30 | 99 |

| ... | ... | ... | ... |

| 24 | 30 | 26 | - |

Conversions ranged from 38% to quantitative yields depending on substrate and conditions, demonstrating the method's robustness and adaptability.

Analytical and Purification Techniques

- Purification : Flash column chromatography using ethyl acetate/petroleum ether mixtures.

- Analysis : ^1H and ^13C NMR spectroscopy with chemical shifts referenced to CDCl₃ or acetone-d₆.

- Mass Spectrometry : High-resolution mass spectra obtained for molecular confirmation.

- Chiral HPLC : Used for enantiomeric purity assessment where applicable.

Summary of Key Research Findings

- The palladium-catalyzed cross-coupling of boronic ester intermediates with aryl halides under aqueous-organic conditions efficiently produces N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

- Catalyst choice and hydrogen source critically influence product selectivity and yield.

- The wax capsule method offers a practical approach for controlled reductive conditions.

- The synthetic route is versatile, accommodating various aryl halides, achieving high conversions and yields.

- Analytical data confirm the structure and purity of the final compound, supporting its utility as a synthetic intermediate.

Q & A

Q. What are the standard synthetic routes for preparing this boronic ester compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves halogenation of the pyridine core followed by Miyaura borylation using bis(pinacolato)diboron (BPin) and a palladium catalyst (e.g., Pd(dppf)Cl). The benzylamine substituent is introduced via nucleophilic substitution or reductive amination. Key characterization includes H/C NMR for boron-adjacent protons (δ ~8.0–8.5 ppm) and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for confirming the structure?

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in Suzuki-Miyaura cross-couplings for synthesizing biaryl systems in drug discovery (e.g., kinase inhibitors) and materials science. The boronic ester group enables selective coupling with aryl halides under Pd catalysis .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic ester?

- Catalyst screening : Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts for sterically hindered substrates.

- Solvent/base systems : Use toluene/EtOH with KCO or DMF/HO with CsCO for enhanced solubility.

- Temperature control : Reactions often proceed at 80–100°C; microwave-assisted synthesis may reduce time .

Example Optimization Table :

| Catalyst | Solvent/Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh) | Toluene/KCO | 80 | 75 |

| PdCl(dppf) | DMF/CsCO | 100 | 85 |

Q. How to resolve discrepancies in NMR data caused by boron quadrupolar relaxation?

- Variable temperature NMR : Reduce signal broadening by cooling to −40°C.

- 2D NMR : Use HSQC or COSY to assign overlapping aromatic protons.

- Crystallography : Validate ambiguous assignments via single-crystal X-ray diffraction (SHELXL refinement preferred) .

Q. What strategies mitigate protodeboronation during cross-coupling?

- Additive screening : Include ligands like tricyclohexylphosphine to stabilize Pd intermediates.

- Low-oxygen conditions : Use degassed solvents and inert atmosphere to prevent boronic acid formation.

- Alternative coupling partners : Replace aryl chlorides with bromides or iodides for faster kinetics .

Q. How to analyze unexpected byproducts in coupling reactions?

- LC-MS : Identify masses corresponding to homocoupled products or deboronated species.

- Isotopic labeling : Use B NMR to track boron retention.

- Mechanistic studies : Probe Pd(0) regeneration steps via kinetic profiling .

Q. What computational methods predict reactivity trends for this boronic ester?

- DFT calculations : Model transition states for oxidative addition and transmetallation steps.

- Hammett studies : Correlate substituent effects (e.g., benzyl vs. cyclohexyl) on coupling efficiency .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on boron-oxygen bond lengths?

Q. Why do some analogs (e.g., 3-fluoro or trifluoromethyl derivatives) show reduced coupling efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.